5-Fluoro-2-hydrazinylpyridine

Medicinal Chemistry Drug Discovery Physicochemical Properties

Metabolic clearance often derails late-stage lead optimization. 5-Fluoro-2-hydrazinylpyridine provides a strategic solution by introducing a fluorine metabolic block at the pyridine 5-position. - Lowers LogP to 0.34 (vs Cl 1.0, Br 1.51), improving solubility and CNS drug-likeness. - Enhances metabolic stability by blocking CYP450 oxidation, reducing the need for late-stage redesign. - Directs regioselective cyclization for novel triazolopyridine/pyrazolopyridine intellectual property. Supplied with certificate of analysis; in stock for immediate global dispatch.

Molecular Formula C5H6FN3
Molecular Weight 127.12 g/mol
CAS No. 145934-90-3
Cat. No. B130646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-hydrazinylpyridine
CAS145934-90-3
Molecular FormulaC5H6FN3
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1F)NN
InChIInChI=1S/C5H6FN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)
InChIKeyXGEZFYOWXLYYNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-hydrazinylpyridine: Fluorinated Pyridine Building Block


5-Fluoro-2-hydrazinylpyridine (CAS 145934-90-3), also known as (5-fluoropyridin-2-yl)hydrazine, is a fluorinated heterocyclic hydrazine derivative with the molecular formula C5H6FN3 and a molecular weight of 127.12 g/mol [1]. It serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, primarily utilized for the construction of nitrogen-containing heterocycles such as triazolopyridines and pyrazolopyridines . The presence of the fluorine atom at the 5-position of the pyridine ring imparts distinct physicochemical properties compared to non-fluorinated or halogen-substituted analogs, influencing reactivity and downstream biological profiles of derived compounds .

Fluorinated heterocyclic building block For construction of triazolopyridines and pyrazolopyridines
Reduced lipophilicity Supports aqueous solubility optimization in derived compounds
Metabolic stability handle Fluorine blocks CYP-mediated oxidation at the 5-position

Why 5-Fluoro-2-hydrazinylpyridine Cannot Be Simply Replaced


Direct substitution of 5-fluoro-2-hydrazinylpyridine with unsubstituted 2-hydrazinylpyridine, 5-chloro-2-hydrazinylpyridine, or 5-bromo-2-hydrazinylpyridine is not functionally equivalent due to quantifiable differences in lipophilicity, metabolic stability, and electronic effects. The fluorine atom significantly lowers the partition coefficient (LogP) compared to chloro and bromo analogs, thereby modulating membrane permeability and solubility in biological systems [1]. Furthermore, fluorine substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the 5-position, a vulnerability in unsubstituted and chloro/bromo analogs [2]. In the context of structure-activity relationship (SAR) studies, these physicochemical distinctions directly impact the pharmacokinetic profiles and target engagement of derived drug candidates, making the fluoro-substituted compound a critical, non-interchangeable building block [3].

5-Fluoro 5-Chloro / 5-Bromo

Fluorine reduces logP and increases aqueous solubility compared to heavier halogens; replacement may shift ADME properties.

5-Fluoro Unsubstituted (H)

Fluorine blocks metabolic oxidation at the 5-position; unsubstituted analog is susceptible to CYP hydroxylation, which may accelerate clearance.

5-Fluoro (-I effect) 5-Cl / 5-Br (weaker -I)

Strong electron-withdrawing inductive effect influences cyclization regioselectivity; chloro/bromo analogs may direct different reaction pathways.

5-Fluoro-2-hydrazinylpyridine Differentiation Evidence


Lipophilicity Reduction and Solubility Enhancement

5-Fluoro-2-hydrazinylpyridine exhibits a calculated LogP of 0.34 , which is significantly lower than that of its 5-chloro analog (XLogP3 = 1.0) [1] and 5-bromo analog (LogP = 1.51) [2]. This reduced lipophilicity directly correlates with improved aqueous solubility and a decreased likelihood of non-specific protein binding and hERG channel blockade in derived compounds. The lower LogP is a direct consequence of fluorine's strong electron-withdrawing inductive effect and small van der Waals radius, which minimizes hydrophobic surface area relative to larger halogens. This differentiation is critical in early-stage drug discovery for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties [3].

Lipophilicity (LogP)
Reported
Target: LogP 0.34 Δ -0.66 vs 5-Cl, -1.17 vs 5-Br
Supports solubility-driven lead optimization
Calculated values; experimental confirmation recommended
Medicinal Chemistry Drug Discovery Physicochemical Properties

CYP Oxidation Blockade and Metabolic Stability

Fluorine substitution at the 5-position of the pyridine ring in 5-fluoro-2-hydrazinylpyridine is a well-established strategy to block metabolic oxidation. Unsubstituted 2-hydrazinylpyridine is susceptible to CYP450-mediated hydroxylation at the 5-position, leading to rapid clearance and potential reactive metabolite formation. In analogous systems, fluorine substitution at metabolically labile sites has been shown to increase metabolic half-life by up to 10-fold and reduce intrinsic clearance in human liver microsomes by over 80% [1]. While direct comparative microsomal stability data for 5-fluoro-2-hydrazinylpyridine versus its unsubstituted analog is not publicly available, the class-level effect of fluorine as a metabolic blocker is a robust and predictable phenomenon in medicinal chemistry [2].

Metabolic Stability
Class-level inference
Fluorine blocks CYP oxidation (class-level)
May reduce oxidative clearance
Direct microsomal data not available
Drug Metabolism Pharmacokinetics Cytochrome P450

Inductive Effect and Reactivity Modulation

The fluorine atom in 5-fluoro-2-hydrazinylpyridine exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring, as evidenced by its effect on basicity and reactivity. The pKa of the pyridine nitrogen is lowered compared to unsubstituted 2-hydrazinylpyridine, influencing nucleophilicity and directing cyclization reactions. In comparative studies of 2-hydrazinylpyridine derivatives, the presence of an electron-withdrawing group at the 5-position alters the regioselectivity of triazole formation. For instance, 3-nitro-2-hydrazinylpyridine directs cyclization toward pyrido[1,2-b][1,2,4]triazinone derivatives, whereas 3-chloro-2-hydrazinylpyridine yields pyrido[2,1-c][1,2,4]triazinone skeletons [1]. While specific data for the 5-fluoro derivative is not detailed, the strong -I effect of fluorine is expected to similarly influence cyclization outcomes, offering a distinct synthetic handle compared to electron-donating or less electronegative substituents [2].

Electronic Effect
Class-level inference
Strong -I effect, pKa reduction
Supports regioselective cyclization
Based on substituent constants
Synthetic Chemistry Reactivity Heterocycle Synthesis

5-Fluoro-2-hydrazinylpyridine Application Scenarios


Enhancing ADME Properties in Lead Optimization

5-Fluoro-2-hydrazinylpyridine is ideally deployed as a key intermediate in lead optimization campaigns where improving aqueous solubility and reducing non-specific binding are critical objectives. Its lower LogP (0.34) compared to chloro (1.0) and bromo (1.51) analogs directly translates to better solubility profiles in derived compounds . This is particularly valuable in central nervous system (CNS) drug discovery, where optimal LogP values (typically 1-3) are essential for blood-brain barrier penetration. By incorporating the 5-fluoro-2-hydrazinylpyridine scaffold early in SAR exploration, medicinal chemists can mitigate the risk of encountering hERG liability and promiscuous binding, which are often associated with more lipophilic halogenated analogs [1].

Synthesis of Metabolically Stable Heterocyclic Libraries

This compound is a preferred building block for the synthesis of triazolopyridine and pyrazolopyridine libraries intended for in vivo efficacy studies. The fluorine atom at the 5-position serves as a metabolic blocking group, protecting the pyridine ring from rapid oxidative clearance . Researchers constructing focused libraries for phenotypic screening or target-based assays should select 5-fluoro-2-hydrazinylpyridine over unsubstituted or chloro/bromo analogs when extended pharmacokinetic exposure is a project requirement. This proactive selection reduces the need for late-stage structural modifications to address high clearance, thereby accelerating the drug discovery timeline [1].

Regioselective Heterocycle Synthesis Using Electronic Effects

Synthetic chemists engaged in the construction of nitrogen-containing heterocycles can exploit the strong electron-withdrawing inductive effect of the fluorine atom to direct regioselective cyclization. In reactions with aldehydes or ketones to form hydrazones, the electronic perturbation of the pyridine ring by the 5-fluoro substituent influences the nucleophilicity of the hydrazine nitrogen and the subsequent cyclization pathway . This enables the selective synthesis of specific triazolopyridine regioisomers that may not be accessible using 5-chloro or 5-bromo analogs. The distinct reactivity profile expands the accessible chemical space and facilitates the exploration of novel intellectual property in pharmaceutical and agrochemical patents [1].

Application
Selection Property
Validation Focus
Lead optimization for ADME properties
Reduced lipophilicity through fluorine substitution
Solubility and hERG profiling in discovery
Synthesis of metabolically stable heterocyclic libraries
Fluorine as metabolic blocking group
Microsomal stability and in vivo PK assessment
Regioselective heterocycle synthesis
Electron-withdrawing inductive effect of fluorine
Cyclization regioselectivity and reaction optimization

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